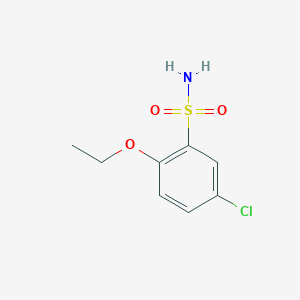![molecular formula C20H15N5O B4389354 3-benzyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4389354.png)
3-benzyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
Descripción general
Descripción
The compound “3-benzyl-11-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one” is a chemical compound with the molecular formula C20H15N5O . It has an average mass of 341.366 Da and a monoisotopic mass of 341.127655 Da .
Synthesis Analysis
The synthesis of this compound has been reported in a study . The compound was obtained as a yellow solid with a yield of 71%. The melting point was found to be between 287–288 °C .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques. Infrared (IR) spectroscopy revealed peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The 1H NMR spectrum showed signals at 12.1 ppm (NH), 7.51–8.10 ppm (Ar–H), 6.95 ppm (Ar–H), and 3.78 ppm (OCH3) . The 13C NMR spectrum showed signals at various chemical shifts .Physical And Chemical Properties Analysis
As mentioned earlier, the compound is a yellow solid with a melting point of 287–288 °C . The IR, 1H NMR, and 13C NMR spectra provide information about the compound’s chemical structure .Aplicaciones Científicas De Investigación
C20H15N5O\mathrm{C_{20}H_{15}N_5O}C20H15N5O
and an average mass of approximately 341.37 Da .Antimicrobial Properties
3-benzyl-11-methyl-3,11-dihydro-4H-pyrimido[5’,4’4,5]pyrrolo[2,3-b]quinoxalin-4-one: exhibits promising antimicrobial activity. Researchers have explored its potential as a novel antimicrobial agent against bacteria, fungi, and other pathogens. Its unique chemical structure may interfere with essential cellular processes, making it a candidate for combating infections .
Anticancer Potential
The compound’s structural features suggest that it could play a role in cancer therapy. Researchers investigate its effects on cancer cell lines, aiming to understand its mechanisms of action. Early studies indicate that it may inhibit tumor growth or sensitize cancer cells to existing treatments .
Anti-inflammatory Effects
Inflammation is a key factor in various diseases3-benzyl-11-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one might modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Neuroprotective Properties
Given its potential anti-inflammatory effects, this compound could also have neuroprotective properties. Researchers explore its impact on neuronal health, synaptic function, and neurodegenerative diseases. It may offer therapeutic avenues for conditions like Alzheimer’s and Parkinson’s .
Antiviral Activity
Viruses pose significant global health challenges. Preliminary studies suggest that 3-benzyl-11-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one exhibits antiviral activity against certain viruses. Further investigations are needed to determine its efficacy and safety .
Potential as a Molecular Probe
Researchers often use small molecules as molecular probes to study biological processes. This compound’s unique structure could serve as a valuable tool for investigating cellular pathways, protein interactions, and receptor binding .
Propiedades
IUPAC Name |
13-benzyl-17-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c1-24-18-16(17-19(24)23-15-10-6-5-9-14(15)22-17)20(26)25(12-21-18)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUWPMOPQMBDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4389281.png)
![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)

![N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4389303.png)
![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)
![methyl 5-methyl-4-oxo-3-(2-oxo-2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389310.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4389319.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)

![ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4389333.png)
![5-bromo-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4389336.png)

![isopropyl {[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4389358.png)